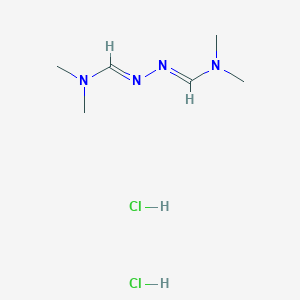

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride” appears to be a complex organic compound. It contains functional groups such as amide and hydrazone, which are common in many biologically active compounds1.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a dimethylamino group with a formohydrazonamide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis2.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a visual representation, it’s challenging to provide a detailed analysis3.

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. Amides, for example, can participate in a variety of reactions, including hydrolysis and condensation4. Hydrazone groups can be involved in reactions such as tautomerization and oxidation4.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure5.

Applications De Recherche Scientifique

-

Polymerization-Induced Self-Assembly

- Field : Polymer Chemistry

- Application : Polymerization-induced self-assembly (PISA) is a powerful and versatile technique for producing colloidal dispersions of block copolymer particles with desired morphologies .

- Method : PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms .

- Results : This method enables the production of biodegradable objects and particles with various functionalities and stimuli sensitivity .

-

Hydrolytic Behavior Study

- Field : Polymer Chemistry

- Application : N,N’-dimethylamino)ethyl acrylate (DMAEA) functionalized polymeric stars have been synthesized via an arm-first approach .

- Method : Utilizing reversible addition–fragmentation chain transfer polymerization, linear homopolymers were chain extended with DMAEA and a divinyl crosslinker to produce a series of crosslinked .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide details on the safety and hazards of this compound6.

Orientations Futures

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials4.

Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate and detailed analysis, specific experimental data and literature would be needed.

Propriétés

IUPAC Name |

N'-[(E)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4.2ClH/c1-9(2)5-7-8-6-10(3)4;;/h5-6H,1-4H3;2*1H/b7-5+,8-6+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFCFXUJXOETMY-ZHINHYBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NN=CN(C)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C=N/N=C/N(C)C)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)

![Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1359669.png)